molecular formula C19H20O6 B1496671 Giffonin T CAS No. 473451-73-9

Giffonin T

Cat. No.: B1496671
CAS No.: 473451-73-9
M. Wt: 344.4 g/mol
InChI Key: HXRHVUWGMADGQP-QYZOEREBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Giffonin T is a natural product found in Carpinus cordata with data available.

Scientific Research Applications

  • Antioxidant and Antimicrobial Activities :

    • A study by Cerulli et al. (2017) discovered that Giffonin T, derived from Corylus avellana, exhibits significant antioxidant and antimicrobial activities. This research highlights this compound's potential in combating oxidative stress and microbial infections (Cerulli et al., 2017).
  • α-Glucosidase Inhibitory Activity :

    • Masullo et al. (2022) investigated the inhibitory effects of diarylheptanoids, including this compound, against the α-glucosidase enzyme. Their findings suggest this compound's potential in developing treatments for diabetes, by modulating glucose metabolism (Masullo et al., 2022).
  • Chemical Composition and Synthesis :

    • The study by Park et al. (2019) focused on the synthesis of Giffonin H, which is related to this compound. This research provides insights into the chemical structure and synthesis methods for cyclic diarylheptanoids, which are essential for understanding this compound's properties and potential applications (Park et al., 2019).
  • Cytotoxic Activities :

    • Research by Masullo et al. (2015) identified the cytotoxic activities of highly hydroxylated cyclized diarylheptanoids from Corylus avellana, which includes this compound. These compounds were evaluated against human osteosarcoma cell lines, suggesting their potential in cancer research (Masullo et al., 2015).
  • Inhibition of Lipid Peroxidation :

    • Another study by Masullo et al. (2015) demonstrated that Giffonins, including this compound, can inhibit lipid peroxidation, an important factor in cellular damage and aging. This indicates this compound's potential as an antioxidant in therapeutic applications (Masullo et al., 2015).
  • Potential in Nutraceuticals and Functional Ingredients :

    • The LC-MS profiling study by Masullo et al. (2017) on hazelnut (Nocciola di Giffoni PGI) shells emphasized the antioxidant phenolics, including this compound. This research suggests the use of such compounds in nutraceuticals and as functional ingredients in food and health products (Masullo et al., 2017).

Properties

IUPAC Name

(10R,11S,12R)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2/t17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRHVUWGMADGQP-QYZOEREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]([C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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